molecular formula C14H13F3N4O2 B2387041 (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034590-02-6

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Cat. No. B2387041
CAS RN: 2034590-02-6
M. Wt: 326.279
InChI Key: ZDNRVYIAXYCIRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H13F3N4O2 and its molecular weight is 326.279. The purity is usually 95%.
BenchChem offers high-quality (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, including the compound , serve as privileged structural motifs in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability make them attractive building blocks for designing novel pharmaceutical agents. Several medicinal compounds containing a 1,2,3-triazole core have already made their mark in the market. For instance, the anticonvulsant drug Rufinamide, the broad-spectrum cephalosporin antibiotic cefatrizine, and the anticancer drug carboxyamidotriazole all feature this motif .

Fluorescent Imaging and Materials Science

Researchers have explored the use of 1,2,3-triazoles in fluorescent probes and sensors. These compounds exhibit interesting photophysical properties, making them suitable for cellular imaging and materials development.

properties

IUPAC Name

(2-phenyltriazol-4-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O2/c15-14(16,17)9-23-11-7-20(8-11)13(22)12-6-18-21(19-12)10-4-2-1-3-5-10/h1-6,11H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNRVYIAXYCIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

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